molecular formula C10H8O3 B8057523 2-Formylcinnamic acid

2-Formylcinnamic acid

Cat. No.: B8057523
M. Wt: 176.17 g/mol
InChI Key: ZIUMNQBNEUJSSL-UHFFFAOYSA-N
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Description

2-Formylcinnamic acid is an organic compound with the molecular formula C10H8O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylcinnamic acid typically involves the reaction of 2-formylbenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Acetic anhydride

    Catalyst: Pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Formylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid

Major Products Formed

    Oxidation: 3-(2-Carboxyphenyl)prop-2-enoic acid

    Reduction: 3-(2-Hydroxyphenyl)prop-2-enoic acid

    Substitution: 3-(2-Nitrophenyl)prop-2-enoic acid

Scientific Research Applications

2-Formylcinnamic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formylcinnamic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Formylphenyl)prop-2-enoic acid
  • 3-(4-Formylphenyl)prop-2-enoic acid
  • Cinnamic acid derivatives

Uniqueness

2-Formylcinnamic acid is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-formylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMNQBNEUJSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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